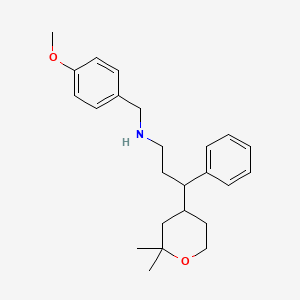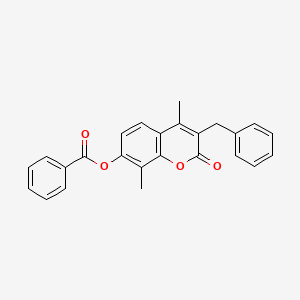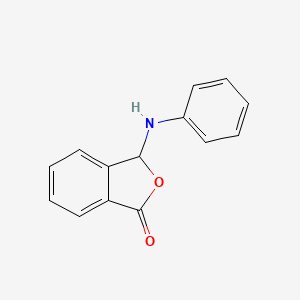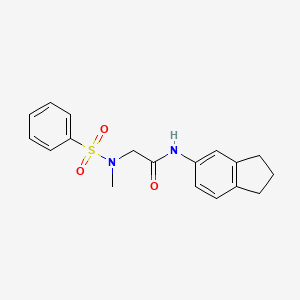
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in research literature.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antifungal research, compound X has been shown to be effective against Candida albicans, a common fungal infection. In antibacterial research, compound X has been found to be effective against both Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. In cancer cells, compound X has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. In fungal cells, compound X has been found to inhibit the activity of ergosterol biosynthesis enzymes, which are essential for fungal cell membrane formation. In bacterial cells, compound X has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, compound X has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antifungal research, compound X has been shown to disrupt fungal cell membrane integrity and induce fungal cell death. In antibacterial research, compound X has been found to inhibit bacterial growth and induce bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, there are also limitations to using compound X, including its limited solubility in water and its potential for off-target effects. Researchers must carefully consider these factors when designing experiments using compound X.
Orientations Futures
There are several future directions for research on compound X. One area of interest is the development of novel derivatives of compound X with improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of compound X with other anticancer, antifungal, and antibacterial agents. Additionally, the potential use of compound X in combination therapy for cancer, fungal, and bacterial infections is an area of active research.
Conclusion
In conclusion, compound X is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yield and purity. Compound X has been extensively studied for its anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. Future research directions include the development of novel derivatives, investigation of synergistic effects, and exploration of combination therapy.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde and piperazine in the presence of a catalyst. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt form. The synthesis method has been optimized to achieve high yield and purity of compound X.
Propriétés
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3.ClH/c23-22-11-4-2-7-20(22)17-25-12-14-26(15-13-25)24-16-19-9-5-8-18-6-1-3-10-21(18)19;/h1-11,16H,12-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXILNBATJSLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)


![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)